TD2Z4Qet2A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2,3-dimethylbutyronitrile, also known by its unique identifier TD2Z4Qet2A, is a chemical compound with the molecular formula C6H12N2 . This compound is characterized by its nitrile group and an amino group attached to a butane backbone with two methyl groups at the 2 and 3 positions . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dimethylbutyronitrile typically involves the reaction of 2,3-dimethylbutanenitrile with ammonia under specific conditions . The reaction is carried out in the presence of a catalyst, often a metal catalyst, at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-amino-2,3-dimethylbutyronitrile follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-2,3-dimethylbutyronitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2,3-dimethylbutyronitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, participating in various biochemical reactions . It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanenitrile: Similar structure but with one less methyl group.
2-Amino-3-methylbutanenitrile: Similar structure but with a different methyl group position.
Uniqueness
2-Amino-2,3-dimethylbutyronitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
90376-97-9 |
---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R)-2-amino-2,3-dimethylbutanenitrile |
InChI |
InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
CAOHBROWLMCZRP-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@](C)(C#N)N |
Canonical SMILES |
CC(C)C(C)(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.